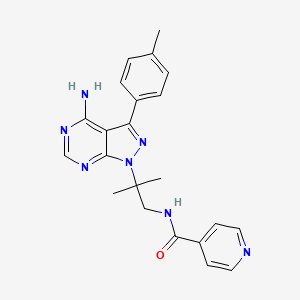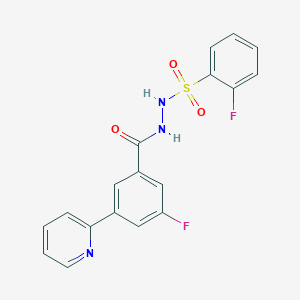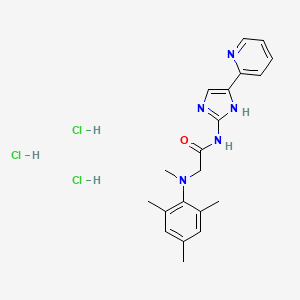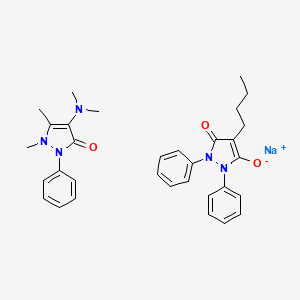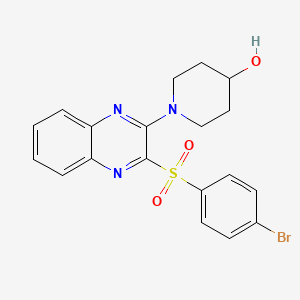
YH239-EE
Übersicht
Beschreibung
YH239-EE ist ein potenter Inhibitor der p53-MDM2-Wechselwirkung und ein Apoptose-induzierendes Mittel. Es ist der Ethylester der freien Carbonsäureverbindung YH239. Diese Verbindung hat ein signifikantes Potenzial im Hinblick auf die Hemmung des Wachstums von Zellen mit Wildtyp-p53 gezeigt, indem sie die p53-MDM2-Wechselwirkung unterbricht, was zu einem Zellzyklusarrest und Apoptose führt .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in inducing apoptosis in cancer cells by inhibiting the p53-MDM2 interaction
Medicine: Explored as a potential therapeutic agent for treating cancers with wild-type p53, particularly acute myeloid leukemia
Industry: Utilized in the development of new anticancer drugs targeting the p53-MDM2 interaction
Wirkmechanismus
Target of Action
The primary target of YH239-EE is the mouse double minute 2 (MDM2) proto-oncogene . MDM2 primarily regulates the expression of p53, a transcription factor involved in cell cycle regulation, apoptotic cell death, and maintenance of genetic stability . This makes MDM2 an attractive target for cancer therapy .
Mode of Action
This compound acts as a p53-MDM2 interaction inhibitor . It inhibits the interaction between p53 and MDM2, disrupting their protein-protein interaction . This results in elevated p53 levels, leading to cell cycle arrest, DNA repair, or elimination by apoptosis .
Biochemical Pathways
The inhibition of the p53-MDM2 interaction by this compound affects the p53 signaling pathway . In the presence of stress such as DNA damage, the interaction between p53 and MDM2 is disrupted, leading to elevated p53 levels . This triggers a series of downstream effects including cell cycle arrest, DNA repair, or apoptosis .
Result of Action
This compound has been shown to induce apoptosis in various cell lines . For example, it has been found to cause more apoptosis and necrosis in the MCF7 cell line compared to YH239 without the ethyl ester . The (+) enantiomer of this compound demonstrated a markedly higher induction of apoptosis and necrosis in MCF7 cells compared to the (-) enantiomer .
Biochemische Analyse
Biochemical Properties
YH239-EE plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the interaction between p53 and MDM2, thereby stabilizing and activating p53. This interaction leads to the induction of apoptosis in cancer cells. The compound also interacts with caspases, particularly caspase-3 and caspase-7, which are essential for the execution phase of apoptosis .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, particularly the MCF7 cell line, this compound induces apoptosis and necrosis. The compound influences cell signaling pathways by activating p53, leading to cell cycle arrest and apoptosis. Additionally, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the p53-MDM2 complex, preventing MDM2 from ubiquitinating p53. This inhibition stabilizes p53, allowing it to accumulate and activate downstream targets involved in apoptosis and cell cycle arrest. This compound also induces the activation of caspase-3 and caspase-7, further promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound maintains its ability to induce apoptosis in cancer cells over extended periods, although the rate of apoptosis may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to apoptosis and cell cycle regulation. The compound interacts with enzymes such as caspases and cofactors that facilitate its pro-apoptotic effects. This compound also affects metabolic flux by altering the levels of metabolites involved in cell survival and death .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in cancer cells, where it exerts its therapeutic effects. This compound’s distribution is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells. Its activity is influenced by its subcellular localization, as it needs to interact with the p53-MDM2 complex in the nucleus to exert its effects. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, enhancing its efficacy .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
YH239-EE wird aus seiner Stammverbindung YH239 durch Veresterung synthetisiert. Der Prozess beinhaltet die Reaktion von YH239 mit Ethanol in Gegenwart eines geeigneten Katalysators unter kontrollierten Bedingungen, um den Ethylester this compound zu bilden .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und Lösungsmitteln, und die Reaktion wird in großen Reaktoren unter präziser Kontrolle von Temperatur, Druck und Reaktionszeit durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt hauptsächlich Veresterungs- und Hydrolysereaktionen. Der Veresterungsprozess wandelt YH239 in this compound um, während die Hydrolyse this compound wieder in YH239 zurückverwandeln kann .
Häufige Reagenzien und Bedingungen
Veresterung: Ethanol und ein geeigneter Katalysator (z. B. Schwefelsäure) unter Rückflussbedingungen.
Hydrolyse: wässrige Base (z. B. Natriumhydroxid) oder Säure (z. B. Salzsäure) unter Rückflussbedingungen.
Hauptprodukte
Veresterung: this compound (Ethylester von YH239).
Hydrolyse: YH239 (freie Carbonsäureverbindung).
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung zur Untersuchung von Veresterungs- und Hydrolysereaktionen verwendet.
Biologie: Untersucht für seine Rolle bei der Induktion von Apoptose in Krebszellen durch Hemmung der p53-MDM2-Wechselwirkung
Medizin: Erforscht als potenzieller therapeutischer Wirkstoff zur Behandlung von Krebserkrankungen mit Wildtyp-p53, insbesondere akuter myeloischer Leukämie
Industrie: Wird bei der Entwicklung neuer Antikrebsmittel verwendet, die auf die p53-MDM2-Wechselwirkung abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Wechselwirkung zwischen p53 und MDM2. Diese Hemmung führt zur Stabilisierung und Aktivierung von p53, einem Tumorsuppressorprotein, das den Zellzyklus und die Apoptose reguliert. Indem es verhindert, dass MDM2 an p53 bindet, ermöglicht this compound p53, sich anzureichern und nachgeschaltete Ziele zu aktivieren, die einen Zellzyklusarrest und Apoptose in Krebszellen induzieren .
Analyse Chemischer Reaktionen
Types of Reactions
YH239-EE primarily undergoes esterification and hydrolysis reactions. The esterification process converts YH239 to this compound, while hydrolysis can revert this compound back to YH239 .
Common Reagents and Conditions
Esterification: Ethanol and a suitable catalyst (e.g., sulfuric acid) under reflux conditions.
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) under reflux conditions.
Major Products
Esterification: this compound (ethyl ester of YH239).
Hydrolysis: YH239 (free carboxylic acid compound).
Vergleich Mit ähnlichen Verbindungen
YH239-EE ist aufgrund seiner hohen Potenz und Spezifität bei der Hemmung der p53-MDM2-Wechselwirkung einzigartig. Ähnliche Verbindungen umfassen:
Nutlin-3a: Ein weiterer potenter p53-MDM2-Inhibitor, aber mit unterschiedlichen strukturellen Eigenschaften.
RG7112: Ein p53-MDM2-Inhibitor mit klinischen Anwendungen in der Krebstherapie.
This compound zeichnet sich durch seine überlegene Aktivität bei der Induktion von Apoptose in Zellen der akuten myeloischen Leukämie im Vergleich zu diesen Referenzverbindungen aus .
Eigenschaften
IUPAC Name |
ethyl 3-[2-(tert-butylamino)-1-[(4-chlorophenyl)methyl-formylamino]-2-oxoethyl]-6-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2N3O4/c1-5-34-24(33)21-20(18-11-10-17(27)12-19(18)28-21)22(23(32)29-25(2,3)4)30(14-31)13-15-6-8-16(26)9-7-15/h6-12,14,22,28H,5,13H2,1-4H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUBDDRFPQLPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(C(=O)NC(C)(C)C)N(CC3=CC=C(C=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


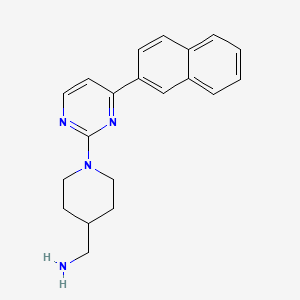

![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)
